

Technical Support Center: Prulifloxacin Dosage in Renal Impairment

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Compound of Interest		
Compound Name:	Prulifloxacin	
Cat. No.:	B1679801	Get Quote

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed information on the adjustment of **prulifloxacin** dosage for patients with renal impairment, based on the current understanding of its pharmacokinetic profile.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage of prulifloxacin in patients with normal renal function?

A1: The standard recommended dose of **prulifloxacin** for adult patients with normal renal function is 600 mg administered orally once daily.[1] This dosage is effective for treating various infections, including urinary tract and respiratory infections.[1]

Q2: Is a dosage adjustment for **prulifloxacin** required for all levels of renal impairment?

A2: No, a dosage adjustment is not necessary for all levels of renal impairment. Patients with mild to moderate renal impairment can generally receive the standard 600 mg once-daily dose. [1][2] A dosage reduction is specifically recommended for patients with severe renal impairment.[1][2]

Q3: What is the specific dosage recommendation for **prulifloxacin** in patients with severe renal impairment?







A3: For patients with severe renal impairment, defined as a creatinine clearance (CrCl) of less than 30 mL/min, the recommended dose of **prulifloxacin** is reduced to 300 mg once daily.[1][2]

Q4: Why is a dosage adjustment only necessary in severe renal impairment?

A4: **Prulifloxacin** is a prodrug that is converted to its active metabolite, ulifloxacin.[1] The clearance of ulifloxacin from the body decreases as renal function declines.[1] However, significant changes in the pharmacokinetic profile of ulifloxacin are only observed in patients with severe renal impairment, leading to increased drug exposure if the standard dose is administered.[1][2][3][4][5]

Q5: How does the pharmacokinetic profile of ulifloxacin change with declining renal function?

A5: As renal function decreases, the clearance of ulifloxacin is reduced, leading to an increase in the area under the plasma concentration-time curve (AUC) and the elimination half-life (t½). [2][4][5] The maximum plasma concentration (Cmax) and the time to reach Cmax (tmax) generally remain consistent across different levels of renal function.[2]

Q6: What are the clinical implications of these pharmacokinetic changes?

A6: The increased exposure to ulifloxacin in patients with severe renal impairment necessitates a dose reduction to avoid potential dose-related adverse effects and to maintain a safety profile comparable to that in patients with normal renal function. The reduced dose of 300 mg once daily in this population has been shown to provide comparable mean exposure to that of a 600 mg dose in individuals with normal renal function.[2]

Data Presentation

Disclaimer: The following tables contain illustrative quantitative data based on qualitative descriptions from published literature. The exact values from the primary clinical studies were not available in the publicly accessible domain and are presented here to demonstrate the expected trends and for comparative purposes.

Table 1: Recommended **Prulifloxacin** Dosage Based on Renal Function



Renal Function Category	Creatinine Clearance (CrCl)	Recommended Prulifloxacin Dosage
Normal	≥ 50 mL/min	600 mg once daily
Mild to Moderate Impairment	30 - 50 mL/min	600 mg once daily (no adjustment needed)[1]
Severe Impairment	< 30 mL/min	300 mg once daily[1][2]

Table 2: Illustrative Pharmacokinetic Parameters of Ulifloxacin (Active Metabolite) After a Single Dose of **Prulifloxacin**

Renal Function Group	Dose of Prulifloxacin	Illustrative Cmax (µg/mL)	Illustrative AUC (μg·h/mL)	Illustrative t½ (hours)
Normal	600 mg	~1.8	~20	~11
Mild Impairment	600 mg	~1.9	~25	~14
Moderate Impairment	600 mg	~2.0	~35	~18
Severe Impairment	600 mg	~2.1	~50	~24

Experimental Protocols

Protocol: Determination of Ulifloxacin in Human Plasma and Urine

This protocol outlines a general method for the quantification of ulifloxacin in biological matrices, based on published methodologies.

- 1. Objective: To determine the concentration of ulifloxacin in human plasma and urine samples for pharmacokinetic studies.
- 2. Materials and Reagents:



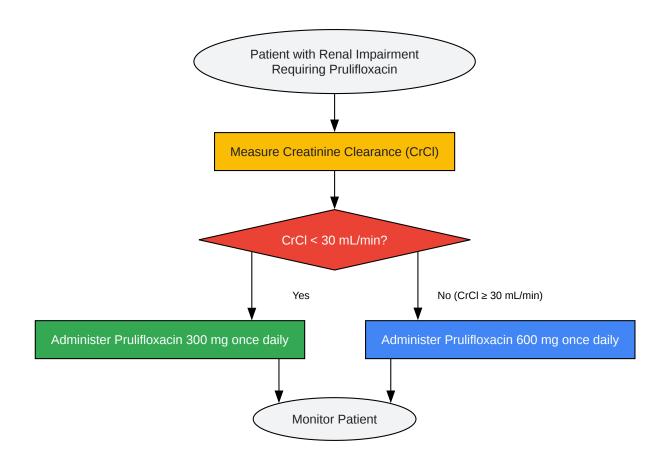
- Ulifloxacin and a suitable internal standard (e.g., lomefloxacin)
- High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS)
- Solid-phase extraction (SPE) cartridges
- Acetonitrile, methanol, formic acid, ammonium acetate (all HPLC or LC-MS grade)
- Ultrapure water
- Human plasma and urine (drug-free for calibration standards and quality controls)
- 3. Sample Preparation (Solid-Phase Extraction):
- Condition the SPE cartridges with methanol followed by ultrapure water.
- Thaw plasma or urine samples on ice.
- Vortex the samples and transfer a specific volume (e.g., 200 μL) to a clean tube.
- · Add the internal standard solution.
- Load the sample onto the conditioned SPE cartridge.
- Wash the cartridge with a weak organic solvent to remove interferences.
- Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for analysis.
- 4. LC-MS/MS Analysis:
- Chromatographic Column: A C18 reverse-phase column is typically used.



- Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect specific transitions for ulifloxacin and the internal standard.
- 5. Calibration and Quantification:
- Prepare a series of calibration standards by spiking known concentrations of ulifloxacin into drug-free plasma or urine.
- Prepare quality control (QC) samples at low, medium, and high concentrations.
- Analyze the calibration standards, QC samples, and unknown samples.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
- Determine the concentration of ulifloxacin in the unknown samples from the calibration curve.
- 6. Method Validation: The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Mandatory Visualizations

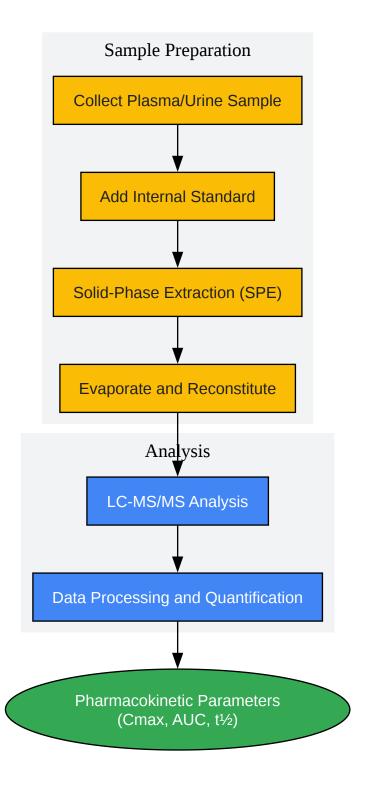




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Caption: Logical workflow for **prulifloxacin** dosage adjustment based on creatinine clearance.





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Caption: Experimental workflow for the determination of ulifloxacin in biological samples.



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